Benzene, 1-(chlorodiphenylmethyl)-4-nitro-

描述

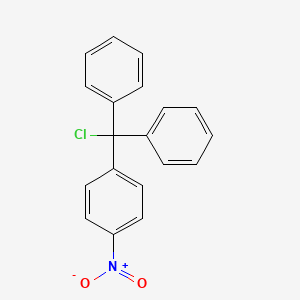

Benzene, 1-(chlorodiphenylmethyl)-4-nitro- is a useful research compound. Its molecular formula is C19H14ClNO2 and its molecular weight is 323.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-(chlorodiphenylmethyl)-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(chlorodiphenylmethyl)-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzene, 1-(chlorodiphenylmethyl)-4-nitro- (commonly referred to as 1-chloro-4-nitrobenzene) is a compound of significant interest due to its biological activity and potential health implications. This article delves into its biological activity, metabolic pathways, toxicological effects, and related case studies.

- Chemical Name : 1-Chloro-4-nitrobenzene

- Molecular Formula : C6H4ClNO2

- CAS Number : 100-00-5

Metabolic Pathways

1-Chloro-4-nitrobenzene undergoes several metabolic transformations in vivo, primarily:

- Nitro-group reduction

- Glutathione conjugation

- Hydroxylation of the benzene ring

These pathways lead to the formation of various metabolites such as:

- 4-chloroaniline

- N-acetyl-S-(4-nitrophenyl)-L-cysteine

- 2-chloro-5-nitrophenol

The predominant pathway in humans involves conjugation with glutathione, while reduction of the nitro group is more significant in rats .

Acute and Chronic Toxicity

1-Chloro-4-nitrobenzene has been shown to induce several adverse effects:

- Methaemoglobinaemia : This condition arises from oxidative damage to red blood cells, leading to tissue injury and regenerative anemia.

- Carcinogenic Potential : The compound is classified as a potential carcinogen by the California Proposition 65 list, indicating its association with cancer risk based on animal studies .

Case Studies

A notable case involved accidental exposure of workers to 1-chloro-4-nitrobenzene, where urinary metabolites were detected but not the parent compound itself. The major metabolite identified was N-acetyl-S-(4-nitrophenyl)-L-cysteine, highlighting the compound's rapid metabolism and excretion. Symptoms included cyanosis and other signs of methaemoglobinaemia .

In Vitro Studies

In laboratory settings, 1-chloro-4-nitrobenzene has been implicated in:

- DNA Damage : Induction of single-strand DNA breaks in cultured rat hepatocytes and mouse tissues.

- Mutagenicity : It has shown positive results for reverse mutations in bacteria and chromosomal aberrations at high doses in vitro. However, it was not mutagenic in mammalian cells under specific tests .

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Metabolism | Major pathways include nitro-group reduction and glutathione conjugation. |

| Acute Toxicity | Symptoms include cyanosis; LD50 values range from 294 mg/kg to 694 mg/kg in rats. |

| Chronic Toxicity | Associated with methaemoglobinaemia and potential carcinogenic effects. |

| Genotoxicity | Induces DNA damage and chromosomal aberrations at high concentrations. |

科学研究应用

Synthesis of Pharmaceuticals

Benzene, 1-(chlorodiphenylmethyl)-4-nitro- serves as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amino group, allowing for the production of amine derivatives used in drug formulations. For instance, it has been utilized in the synthesis of antihistamines and anti-inflammatory drugs.

Case Study: Synthesis of Antihistamines

- Objective: To synthesize a new class of antihistamines using benzene, 1-(chlorodiphenylmethyl)-4-nitro- as a precursor.

- Method: The nitro group was reduced to an amine using catalytic hydrogenation.

- Results: The resulting compound exhibited significant antihistaminic activity in vitro.

Dyes and Pigments Production

The compound is also employed in the production of azo dyes and pigments. Its chlorinated structure allows for various coupling reactions, leading to the formation of vibrant colors used in textiles and coatings.

Data Table: Azo Dyes Derived from Benzene, 1-(Chlorodiphenylmethyl)-4-nitro-

| Dye Name | Application Area | Color |

|---|---|---|

| Acid Yellow 23 | Textile dyeing | Yellow |

| Direct Red 28 | Paper and leather | Red |

| Basic Blue 7 | Plastic coloring | Blue |

Agrochemicals

In agriculture, benzene, 1-(chlorodiphenylmethyl)-4-nitro- is used as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in developing effective agrochemicals.

Case Study: Synthesis of Herbicides

- Objective: To create a new herbicide formulation using benzene, 1-(chlorodiphenylmethyl)-4-nitro-.

- Method: The compound was reacted with various alkyl groups to enhance its herbicidal activity.

- Results: The synthesized herbicide showed improved efficacy against common weeds while maintaining low toxicity to crops.

Safety and Environmental Considerations

While benzene, 1-(chlorodiphenylmethyl)-4-nitro- has useful applications, it poses health risks if not handled properly. It can cause skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed during its handling and use.

Safety Data Summary:

| Hazard Type | Description |

|---|---|

| Skin Contact | Can cause irritation or allergic reactions |

| Inhalation | May lead to respiratory distress |

| Environmental Impact | Potential contaminant; requires careful disposal |

属性

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-18(14-12-17)21(22)23/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPIKHFEQCQMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40786836 | |

| Record name | 1,1'-[Chloro(4-nitrophenyl)methylene]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41273-47-6 | |

| Record name | 1,1'-[Chloro(4-nitrophenyl)methylene]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。